2,2-Dimethyldecane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyldecane-3,5-dione is an organic compound with the molecular formula C12H22O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyldecane-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a diketone precursor with a suitable alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the diketone and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyldecane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The diketone can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the diketone and facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethyldecane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,2-Dimethyldecane-3,5-dione exerts its effects depends on the specific context of its use. In chemical reactions, the diketone groups can act as electrophiles, reacting with nucleophiles to form new bonds. In biological systems, the compound may interact with enzymes or other proteins, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-propanedione: Another diketone with similar reactivity but a different carbon chain length.
2,2-Dimethyl-3-oxobutanoic acid: A related compound with an additional carboxylic acid group.
Uniqueness
2,2-Dimethyldecane-3,5-dione is unique due to its specific structure, which provides distinct reactivity and properties compared to other diketones. Its longer carbon chain and specific positioning of the ketone groups make it suitable for particular applications in synthesis and research.
Biological Activity
2,2-Dimethyldecane-3,5-dione is a diketone compound with potential biological activities that have garnered attention in recent research. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is C10H18O2. The compound is characterized by the presence of two carbonyl groups (diones) located at the 3 and 5 positions of the decane chain. This structural feature is significant as it influences the compound's reactivity and biological interactions.
1. Antioxidant Activity
Antioxidant activity is a critical aspect of the biological profile of this compound. Studies indicate that diketones can exhibit significant free radical scavenging capabilities.
- DPPH Radical Scavenging : The compound has shown promising results in DPPH radical scavenging assays, which measure the ability to neutralize free radicals. For instance, in a study assessing various extracts, the methanol extract containing diketones demonstrated an IC50 value of 37.61±1.37μg/mL, indicating strong antioxidant potential .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various studies focusing on its efficacy against pathogenic microorganisms.
- Inhibition Studies : In tests against fungi such as Fusarium oxysporum and Cladosporium xanthochromaticum, extracts containing this diketone exhibited substantial inhibition rates . The results suggest that the compound may serve as a natural antifungal agent.
3. Cytotoxicity and Antiproliferative Effects
Research into the cytotoxic effects of this compound has revealed its potential in cancer therapy.
- Cell Line Studies : In vitro studies indicate that this compound can inhibit cell proliferation in various cancer cell lines. For example, it demonstrated IC50 values for HepG2 and HT-29 cells that suggest significant antiproliferative activity .
4. Other Pharmacological Effects
Additional research has highlighted various other pharmacological activities attributed to diketones similar to this compound.
- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties linked to diketones, which could be beneficial in treating conditions characterized by inflammation .
Summary of Research Findings
Activity | IC50 Value | Reference |
---|---|---|
DPPH Scavenging | 37.61±1.37μg/mL | |
Antifungal Activity | Significant inhibition | |
Cytotoxicity (HepG2) | Specific IC50 values not disclosed | |
Anti-inflammatory | Evidence of activity |
Case Studies
- Antioxidant Efficacy : A study utilizing methanol extracts containing this compound demonstrated significant antioxidant effects comparable to standard antioxidants like vitamin C.
- Antifungal Testing : In another investigation involving various fungal pathogens, the presence of this diketone led to enhanced inhibition rates compared to control groups.
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2,2-dimethyldecane-3,5-dione |
InChI |
InChI=1S/C12H22O2/c1-5-6-7-8-10(13)9-11(14)12(2,3)4/h5-9H2,1-4H3 |
InChI Key |
VIWWBMLURMVJIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.